molecular formula C14H12N2OS3 B3272308 N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 565220-63-5

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B3272308
CAS No.: 565220-63-5
M. Wt: 320.5 g/mol
InChI Key: VNOXWALJZWMSEK-UHFFFAOYSA-N
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Description

N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide (CAS 565220-63-5) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in therapeutics known for its wide range of pharmacological activities . The structure is further functionalized with a methylthio group at the 2-position and an acetamide linker at the 6-position, which is substituted with a thiophene ring. Benzothiazole-based compounds have demonstrated substantial research potential across various domains, including as anti-inflammatory agents, antimicrobials, and antitumor therapies . Specifically, structurally related N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have shown potent inhibitory activity against the urease enzyme, a key virulence factor in pathogenic bacteria like Helicobacter pylori . These compounds are investigated for their mechanism of action, which involves binding to the enzyme's active site, thereby inhibiting its activity . Researchers utilize this compound and its analogs to explore new therapeutic avenues and understand structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS3/c1-18-14-16-11-5-4-9(7-12(11)20-14)15-13(17)8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOXWALJZWMSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into the biological activity of this compound, highlighting its potential applications and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2OS2C_{14}H_{12}N_{2}OS_{2}, with a molecular weight of approximately 296.38 g/mol. The compound features a benzothiazole moiety and a thiophene substituent, which contribute to its chemical reactivity and biological activity. The presence of the methylthio group enhances its solubility and reactivity compared to other benzothiazole derivatives.

Biological Activity Profile

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds with analogous structures have shown efficacy against various microbial strains, suggesting that this compound may also possess similar antimicrobial capabilities.
  • Antitumor Properties : Studies have indicated that benzothiazole derivatives can inhibit urease activity, which is linked to tumor progression. The inhibition of such enzymes may provide a pathway for developing antitumor agents.
  • Antioxidant Activity : The structural characteristics of benzothiazole derivatives suggest potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
N-(6-bromobenzo[d]thiazol-2-yl)acetamideBromine substitution on benzothiazoleEnhanced reactivity and antibacterial properties
N-(benzo[d]thiazol-5-yl)acetamideSubstituted at position 5Varied biological activity profiles
N-(6-chloro-benzo[d]thiazol-2-yl)acetamideChlorine substitutionImproved solubility and anti-inflammatory effects
N-(phenylsulfonyl)acetamide derivativesSulfonamide groupPotential for enhanced antimicrobial activity

This table illustrates how modifications in the benzothiazole structure can lead to variations in biological activity and chemical properties, emphasizing the unique advantages offered by the methylthio and thiophene groups in our compound.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds. For example:

  • Antiviral Activity : A series of thiazole derivatives were evaluated for their antiviral properties against various viruses. Some exhibited potent inhibitory effects on viral replication, suggesting that this compound may also be investigated for similar applications .
  • Enzyme Inhibition : Research has shown that certain benzothiazole derivatives can inhibit key enzymes involved in cancer metabolism. This suggests a potential role for this compound in cancer therapeutics through enzyme inhibition pathways.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Structural Features Molecular Formula Molar Mass (g/mol) Yield (%) Melting Point (°C) Key Properties/Activities
Target Compound Benzo[d]thiazole (2-methylthio), thiophene-acetamide C₁₄H₁₂N₂OS₃ 336.4 (est.) N/A N/A Balanced lipophilicity, π-π interactions
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene (3-cyano), thiophene-acetamide C₁₁H₈N₂OS₂ 256.3 N/A N/A Enhanced π-π interactions
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide Benzo[d]thiazole (2-methylthio), benzamide C₁₅H₁₂N₂OS₂ 300.4 N/A N/A Increased steric bulk
Compound 4.8 () Triazinoquinazoline, butyl-thiadiazole C₂₃H₂₂N₈O₂S₂ 530.6 89.4 266–270 High thermal stability
Compound 9 () Thioxo-thiazolidinone, 4-chlorobenzylidene C₁₉H₁₃ClN₂O₃S₂ 424.9 90 186–187 Redox activity, antimicrobial

Key Findings

  • Electronic and Steric Effects : The target compound’s methylthio group enhances electron density on the benzothiazole ring, while the thiophene-acetamide moiety balances solubility and lipophilicity. Analogues with benzamide () or thiadiazole () substituents exhibit altered steric and electronic profiles.
  • Biological Activity: Thiophene derivatives () are associated with antibacterial properties, suggesting the target compound may share similar bioactivity.
  • Synthetic Feasibility : High-yield syntheses (e.g., 89.4% in ) highlight scalable methods for complex heterocycles, though the target compound’s synthesis may require optimization for similar efficiency.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide?

The synthesis requires precise control of reaction conditions to maximize yield and purity:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) are preferred for facilitating nucleophilic substitution at the benzo[d]thiazole core .
  • Temperature : Reactions typically proceed at 60–80°C for amide bond formation, while thioether linkages may require milder conditions (room temperature to 40°C) to avoid side reactions .
  • Catalysts : Use of coupling agents like EDCI/HOBt or bases (e.g., triethylamine) to activate carboxylic acid intermediates .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound?

Rigorous characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselective substitution on the benzo[d]thiazole and thiophene rings (e.g., methylthio group at C2 of benzothiazole) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H13_{13}N2_2OS3_3) and detects fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity and identifies byproducts .

Advanced: How can researchers elucidate the reaction mechanism for methylthio group oxidation in this compound?

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO) or sulfone (-SO2_2) derivatives. Methodological approaches include:

  • Kinetic studies : Monitor reaction progress under varying oxidant concentrations (e.g., H2_2O2_2 or mCPBA) using TLC or in situ IR spectroscopy .
  • DFT calculations : Model transition states to predict regioselectivity and energy barriers for sulfoxide formation .
  • Isotopic labeling : Use 18^{18}O-labeled H2_2O2_2 to track oxygen incorporation into sulfoxide products .

Advanced: What structure-activity relationship (SAR) strategies enhance biological activity?

SAR studies focus on modifying:

  • Benzo[d]thiazole substituents : Electron-withdrawing groups (e.g., nitro) at C6 improve binding to kinase targets, while methylthio at C2 enhances metabolic stability .
  • Thiophene modifications : Substitution at the thiophene C5 position with halogens (e.g., F, Cl) increases cytotoxicity in cancer cell lines .
  • Acetamide linker : Replacing the acetamide with a sulfonamide group alters solubility and target affinity .

Advanced: How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50​ values across cell lines)?

Contradictions may arise from assay conditions or compound stability:

  • Orthogonal assays : Validate activity using both cell-based (e.g., MTT assay) and target-specific (e.g., kinase inhibition) assays .
  • Metabolic interference : Pre-treat cells with CYP450 inhibitors to assess metabolism-driven discrepancies .
  • Batch consistency : Verify compound purity via HPLC and exclude degradation products .

Advanced: What computational tools predict binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : GROMACS or AMBER evaluates binding stability over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) and hydrophobic regions (thiophene ring) .

Advanced: How can researchers assess compound stability under physiological conditions?

  • pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
  • Plasma stability : Measure half-life in human plasma at 37°C to predict in vivo behavior .
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation pathways .

Advanced: What strategies resolve enantiomeric impurities in chiral derivatives?

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol mobile phases .
  • Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in ethanol/water .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated CD spectra .

Advanced: How to detect and quantify this compound in complex biological matrices?

  • LC-MS/MS : Optimize MRM transitions (e.g., m/z 335 → 217 for quantification) with deuterated internal standards .
  • Sample preparation : Solid-phase extraction (C18 cartridges) removes matrix interferents from plasma or tissue homogenates .

Advanced: What in vitro models study oxidative metabolism?

  • Liver microsomes : Incubate with human/rat microsomes and NADPH to identify CYP450-mediated metabolites .
  • Reactive metabolite trapping : Use glutathione (GSH) to capture electrophilic intermediates detected via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide

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